5-Chloro-2-phenyl-isonicotinonitrile
Description
5-Chloro-2-phenyl-isonicotinonitrile (CAS 102645-35-2) is a halogenated aromatic nitrile with a molecular formula C₁₂H₇ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at position 5, a phenyl group at position 2, and a nitrile group at position 4 (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, as demonstrated in its synthesis with phenylboronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) under conditions involving sodium carbonate in dimethoxyethane/ethanol . The nitrile group enhances reactivity in nucleophilic substitutions, while the chlorine and phenyl substituents influence steric and electronic properties.
Properties
Molecular Formula |
C12H7ClN2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
5-chloro-2-phenylpyridine-4-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-8-15-12(6-10(11)7-14)9-4-2-1-3-5-9/h1-6,8H |
InChI Key |
PHAZCMDWWXRFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between 5-Chloro-2-phenyl-isonicotinonitrile and related compounds:
*Note: CAS 102645-35-2 in refers to this compound, but the text mistakenly labels it as 2,5-dichloro-isonicotinonitrile in one instance. This discrepancy highlights the need for careful verification of CAS assignments.
Reactivity and Functional Group Analysis
- Nitrile vs. Amide: The nitrile group in this compound facilitates nucleophilic substitutions and metal-catalyzed cross-couplings, whereas amide-containing analogues (e.g., N-[5-Chloro-2-(trifluoromethyl)phenyl]isonicotinamide) exhibit reduced reactivity due to the electron-withdrawing nature of the amide group .
- Chlorine Substitution: The single chlorine at C5 in this compound balances electronic effects without excessive steric bulk.
- Phenyl vs.
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